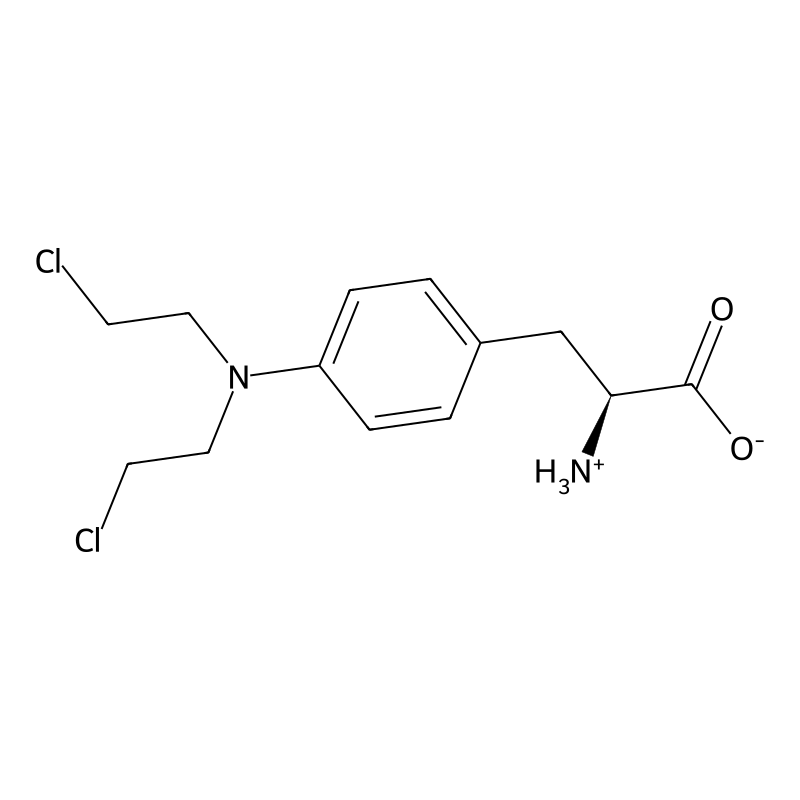

Melphalan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in water

Soluble in propylene glycol and dilute mineral acids; slightly soluble in ethanol, methanol. Practically insolluble in chloroform, ether

Soluble in 2% carboxymethylcellulose and in dilute mineral acid and alkali solution; insoluble in chloroform, ether

3.58e-01 g/L

95% ethanol <0.9 (mg/mL)

10% aqueous ethanol 1.3 (mg/mL)

Methanol 2.8 - 5.6 (mg/mL)

Water 1.7 - 2.3 (mg/mL)

Chloroform <1 (mg/mL)

0.1NHCL 9-17 (mg/mL)

0.1 N NaOH 7-10.6 (mg/mL)

Acetone <1 (mg/mL)

pH 4 citrate buffer 2.2 - 2.6 (mg/mL)

pH 9 borate buffer 2.0 - 2.4 (mg/mL)

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Cancer Therapy

Summary: Melphalan is an antineoplastic agent widely used in cancer therapy, including multiple myeloma and ovarian cancer . It interferes with the growth of cancer cells, eventually leading to their destruction .

Methods: Melphalan is administered orally for patients with multiple myeloma for whom oral therapy is appropriate . In the case of ovarian cancer, the specific method of administration may vary .

Results: High dose melphalan followed by autologous stem cell transplantation remains the standard of treatment for transplant-eligible patients with multiple myeloma .

Application in Nanosystem Delivery

Summary: Melphalan has been included in a potential delivery nanosystem based on β-cyclodextrin and silver nanoparticles to overcome its low solubility, rapid hydrolysis, and non-specificity .

Methods: Melphalan was included in β-cyclodextrin (βCD), a macromolecule that increases its aqueous solubility and stability . The βCD–Mel complex has been used as a substrate to deposit silver nanoparticles (AgNPs) through magnetron sputtering, forming the βCD–Mel–AgNPs crystalline system .

Results: The complex has a loading capacity of 27%, an association constant of 625 M −1, and a degree of solubilization of 0.034 . Its dissolution results in a colloidal solution of AgNPs covered by multiple layers of the βCD–Mel complex .

Application in Magnetically Targeted Chemotherapy

Summary: Melphalan has been associated with magnetic Fe3O4 nanoparticles to prepare MEL magnetic microspheres for magnetically targeted chemotherapy .

Methods: A new method of reversible association of melphalan (MEL) to magnetic Fe3O4 nanoparticles was developed .

Results: The efficacy of this approach was evaluated in terms of encapsulation efficiency (EE), drug loading content (DLC), delivery properties, and cytotoxicity in vitro .

Application in Hematological Malignancies

Summary: Melphalan has been chemically modified to improve the treatment of hematological malignancies . Several melphalan derivatives were synthesized, modified in their two important functional groups .

Methods: Nine analogues were tested, including melphalan compounds modified: only at the amino group, by replacing the amine with an amidine group containing a morpholine ring (MOR-MEL) or with an amidino group and dipropyl chain (DIPR-MEL); only at the carboxyl group to form methyl and ethyl esters of melphalan (EM-MEL, EE-MEL); and in a similar manner at both functional groups (EM-MOR-MEL, EE-MOR-MEL, EM-DIPR-MEL, EE-DIPR-MEL) .

Results: Almost all derivatives, with the exception of MOR-MEL and DIPR-MEL, were found to be more toxic than melphalan in all cell lines evaluated . Treatment of cultures with the derivatives generated a significant higher level of DNA breaks compared to those treated with melphalan, especially after longer incubation times .

Application in Retinoblastoma Treatment

Summary: Melphalan has been modified with perfluorous chains of varying lengths via an ester linker to improve the treatment of retinoblastoma .

Methods: The synthetic approach involves modifying melphalan with perfluorous chains of varying lengths via an ester linker .

Results: This could lead to a more effective treatment option for retinoblastoma with reduced side-effects, which is a key limitation of melphalan .

Application in Modern Therapies for Multiple Myeloma

Summary: Melphalan is used in innovative therapies for the treatment of multiple myeloma, including the development of drug carriers to reduce systemic toxicity, combination therapy to improve the effectiveness of cancer therapy, and the chemical modification of the melphalan molecule to improve antitumor activity .

Methods: The use of melphalan in these innovative therapies involves various methods, including the development of drug carriers, combination therapy, and chemical modification of the melphalan molecule .

Results: These innovative therapies have shown promise in improving the treatment of multiple myeloma .

Application in Uveal Melanoma Treatment

Summary: Melphalan is used to treat uveal melanoma that has spread to the liver .

Methods: The specific method of administration may vary depending on the specifics of the case .

Results: The effectiveness of this treatment can vary depending on a variety of factors, including the stage of the disease and the overall health of the patient .

Application in Bone Marrow Cancer Treatment

Summary: Melphalan is used to treat a certain type of cancer in the bone marrow .

Methods: Melphalan interferes with the growth of cancer cells, which are eventually destroyed .

Melphalan is an alkylating agent, specifically classified as a nitrogen mustard derivative. Its chemical structure is represented by the formula C₁₃H₁₈Cl₂N₂O₂, and it is known for its ability to interfere with DNA synthesis by forming cross-links between DNA strands. This mechanism inhibits cellular replication and induces cytotoxicity, making it effective in treating various malignancies, particularly multiple myeloma and ovarian carcinoma .

Melphalan can be synthesized through a multi-step process involving the conversion of 4-nitro-L-phenylalanine into its phthalimide form, followed by catalytic hydrogenation to yield an aniline derivative. Subsequent reactions with oxirane and phosphorus oxychloride generate the bischloride form of melphalan. Finally, removing protecting groups yields the active compound .

Synthesis Steps- Conversion of 4-nitro-L-phenylalanine to phthalimide.

- Catalytic hydrogenation to produce an aniline.

- Reaction with oxirane in acidic conditions.

- Treatment with phosphorus oxychloride to form bischloride.

- Deprotection to yield melphalan.

Melphalan is primarily used in the treatment of:

- Multiple Myeloma: A type of blood cancer affecting plasma cells.

- Ovarian Carcinoma: Particularly in cases where other treatments have failed.

- Uveal Melanoma: Specifically for unresectable hepatic metastases.

- High-Dose Conditioning: Prior to hematopoietic stem cell transplantation .

Studies have shown that melphalan interacts with various cellular pathways. It is taken up by tumor cells via amino acid transport mechanisms similar to leucine. Research has indicated that modifications to melphalan's structure can enhance its cytotoxicity against specific cancer cell lines, suggesting potential avenues for improving treatment efficacy through chemical derivatives .

Several compounds share structural or functional similarities with melphalan, including:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Cyclophosphamide | Alkylating agent | Various cancers | Prodrug requiring metabolic activation |

| Ifosfamide | Alkylating agent | Testicular cancer | Similar mechanism but different side effects |

| Busulfan | Alkylating agent | Chronic myeloid leukemia | Primarily used for conditioning before transplants |

| Chlorambucil | Alkylating agent | Chronic lymphocytic leukemia | Less potent than melphalan but fewer side effects |

Melphalan's uniqueness lies in its specific application for multiple myeloma and its distinct mechanism of action involving interstrand cross-linking in DNA, which sets it apart from other alkylating agents that may target different cellular processes or have varied activation requirements .

Physical Description

Color/Form

Crystals

Off-white to buff powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-0.52 (LogP)

log Kow = -0.52 (at pH 7)

0.4

Odor

Decomposition

Melts about 180 °C with decomposition.

When heated to decomp it emits toxic fumes of /hydrogen chloride and nitrogen oxides./

Appearance

Melting Point

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (90.48%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (90.48%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H361 (92.86%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

High-dose of Phelinun used alone or in combination with other cytotoxic medicinal products and/or total body irradiation is indicated in the treatment of: multiple myeloma,malignant lymphoma (Hodgkin, non-Hodgkin lymphoma),acute lymphoblastic and myeloblastic leukemia,childhood neuroblastoma,ovarian cancer ,mammary adenocarcinoma. Phelinun in combination with other cytotoxic medicinal products is indicated as reduced intensity conditioning (RIC) treatment prior to allogeneic haematopoietic stem cell transplantation (allo-HSCT) in malignant haematological diseases in adults. Phelinun in combination with other cytotoxic medicinal products is indicated as conditioning regimen prior to allogeneic haematopoietic stem cell transplantation in haematological diseases in the paediatric population as: Myeloablative conditioning (MAC) treatment in case of malignant haematological diseasesRIC treatment in case of non-malignant haematological diseases.

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Evomela

FDA Approval: Yes

Melphalan hydrochloride is approved to treat: Multiple myeloma. It is used for palliative treatment in patients who cannot take melphalan by mouth. This use is approved for the Alkeran and Evomela brands.

It is used as a conditioning treatment to prepare patients for a stem cell transplant. This use is approved for the Evomela brand.

Melphalan hydrochloride is also being studied in the treatment of other types of cancer. Melphalan is also available in a tablet form.

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Melphalan is included in the database.

Melphalan is used as a drug to treat cancer and other medical conditions, including ovarian cancer, malignant melanoma, multiple myeloma, breast cancer, advanced prostate cancer, testicular cancer, chronic myelogenous leukemia, osteogenic sarcoma, polycythemia vera, amyloidosis, and scleromyxedema (a rare skin disease). It is also used as an insect chemosterilant.

Melphalan is used alone and as a component of various chemotherapeutic regimens in the treatment of myltiple myeloma.

For more Therapeutic Uses (Complete) data for Melphalan (17 total), please visit the HSDB record page.

Pharmacology

Melphalan is a phenylalanine derivative of nitrogen mustard with antineoplastic activity. Melphalan alkylates DNA at the N7 position of guanine and induces DNA inter-strand cross-linkages, resulting in the inhibition of DNA and RNA synthesis and cytotoxicity against both dividing and non-dividing tumor cells.

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01A - Alkylating agents

L01AA - Nitrogen mustard analogues

L01AA03 - Melphalan

Mechanism of Action

Melphalan, as an alkylating agent, interferes with DNA replication and transcription of RNA, and ultimately results in the disruption of nucleic acid function. Melphalan also possesses some immunosuppressive activity.

Melphalan is a direct-acting alkylating agent that is carcinogenic via genotoxic mechanism.

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard

Other CAS

Absorption Distribution and Excretion

About 5.8% to 21.3% of melphalan is excreted in urine.

The volume of distribution of melphalan ranges from approximately 35.5 to 185.7 L/m2. Penetration into cerebrospinal fluid is low.

Average total body clearance (CL) ranges from approximately 250 to 325 mL/min/m2.

Absorption melphalan from the GI tract is incomplete and extremely variable.

After admin of (3)H-labeled melphalan to Walker carcinoma-bearing rats, radioactivity was found in liver, spleen, kidney, intestine and Walker carcinoma and to lesser extent in bone marrow, muscle, skin, testis and brain, but not in DNA fraction of any of these tissues. Approx 25% of admin radioactivity was excreted in urine during 1st 48 hr.

We have studied the disposition and elimination of melphalan after intravenous administration in 9 patients with cancer. High-pressure liquid chromatography and (14)C-melphalan were used to assay drug concentration in plasma and urine. Composite plasma t1/2alpha was 7.7 +/- 3.3 and t1/2beta was 108 +/- 20.8 min for 8 of the patients. The mean 24-hr urinary excretion of melphalan was 13.0 +/- 5.4% of the administered dose. In 2 patients, 80% to 100% of the measured (14)C counts in plasma and urine samples at each study interval, up to 24 hr after drug administration, could be accounted for by the sum of parent compound, monohydroxy and dihydroxy products, and methanol nonextractable radioactivity (i.e., protein-bound activity). These data and evidence of rapid disappearance from plasma at 37 degrees /C/ in vitro suggest that spontaneous degradation, and not enzymatic metabolism, is the major determinant of the t1/2 of melphalan in vivo.

After iv admin of (14)C-labeled melphalan in female, weanling Yorkshire white pigs, tissue samples indicated bone and fat may be acting as depots for the drug. After 8 days, avg of 70% eliminated in urine. An avg of 4.02% of applied dose was absorbed after 14 days. Significant levels of radioactivity were also detected in skin surrounding site of application.

For more Absorption, Distribution and Excretion (Complete) data for Melphalan (12 total), please visit the HSDB record page.

Metabolism Metabolites

... Most of administered dose is chemically altered and metabolites persist in the body.

We have studied the disposition and elimination of melphalan after intravenous administration in 9 patients with cancer. High-pressure liquid chromatography and (14)C-melphalan were used to assay drug concentration in plasma and urine. Composite plasma t1/2alpha was 7.7 +/- 3.3 and t1/2beta was 108 +/- 20.8 min for 8 of the patients. The mean 24-hr urinary excretion of melphalan was 13.0 +/- 5.4% of the administered dose. In 2 patients, 80% to 100% of the measured (14)C counts in plasma and urine samples at each study interval, up to 24 hr after drug administration, could be accounted for by the sum of parent compound, monohydroxy and dihydroxy products, and methanol nonextractable radioactivity (i.e., protein-bound activity). These data and evidence of rapid disappearance from plasma at 37 degrees /C/ in vitro suggest that spontaneous degradation, and not enzymatic metabolism, is the major determinant of the t1/2 of melphalan in vivo.

Melphalan is apparently eliminated from plasma by spontaneous hydrolysis, froming the monohydroxy and dihydroxy derivatives of the drug; no other metabolites have been identified in humans.

Melphalan is not actively metabolised, it spontaneously degrades to mono and dihydroxy products. Route of Elimination: The 24-hour urinary excretion of parent drug in these patients was 10% Њ± 4.5%, suggesting that renal clearance is not a major route of elimination of parent drug. Half Life: 1.5 (±0.83) hours

Associated Chemicals

Wikipedia

Fenofibrate

Drug Warnings

Melphalan should be used cautiously in patients with severe renal insufficiency.

With prolonged use, sterility occurs with all alkylators; females appear more sensitive than males. /Alkalating agents, oral/

Arterial or venous thrombosis, or pulmonary embolism, sometimes fatal, has been reported in patients receiving melphalan by regional isolated perfusion.

For more Drug Warnings (Complete) data for Melphalan (11 total), please visit the HSDB record page.

Biological Half Life

We have studied the disposition and elimination of melphalan after intravenous administration in 9 patients with cancer. High-pressure liquid chromatography and (14)C-melphalan were used to assay drug concentration in plasma and urine. Composite plasma t1/2alpha was 7.7 +/- 3.3 and t1/2beta was 108 +/- 20.8 min for 8 of the patients. The mean 24-hr urinary excretion of melphalan was 13.0 +/- 5.4% of the administered dose. In 2 patients, 80% to 100% of the measured 14C counts in plasma and urine samples at each study interval, up to 24 hr after drug administration, could be accounted for by the sum of parent compound, monohydroxy and dihydroxy products, and methanol nonextractable radioactivity (i.e., protein-bound activity). These data and evidence of rapid disappearance from plasma at 37 degrees /C/ in vitro suggest that spontaneous degradation, and not enzymatic metabolism, is the major determinant of the t1/2 of melphalan in vivo.

Intravenous admin (14)C-labeled melphalan in female, weanling Yorkshire white pigs indicated very slow elimination phase (half-life= 214 hr).

After iv admin in humans, the drug was distributed in total body water and disappeared with half-lives of approx 67 min and 160 hr. Up to 65% of label was recovered in urine over period of 7 days.

The disappearance of L-PAM (intact drug) from the serum was biphasic after iv administration, with half-lives of 14 and 66 minutes for the alpha and beta phases, respectively.

For more Biological Half-Life (Complete) data for Melphalan (6 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Hazard Classes and Categories -> Carcinogens, Mutagens

Methods of Manufacturing

Melphalan can be synthesized by treating p-nitro-L-phenylalanine ethyl ester ... with phthalic anhydride and then with hydrochloric acid to yield p-nitro-N-phthaloyl-L-phenylalanine ethyl ester. This product is then hydrogenated and treated with ammonia and ethylene oxide to give p-di-(2-hydroxyethyl)amino-N-alpha-phthaloyl-L-phenylalanine ethyl ester. Chlorination with phosphorus oxychloride followed by hydrolysis yields melphalan.

General Manufacturing Information

Analytic Laboratory Methods

Phenylalanine mustards and their hydrolysis products have been separated by gas-liquid chromatography of trimethylsilyl derivatives and by two-dimensional thin-layer chromatography on kieselgel G.

Clinical Laboratory Methods

A sensitive HPLC assay was developed for the measurement of the alkylating cytostatic drug melphalan and its 2 hydrolysis products, monohydroxymelphalan and dihydroxymelphalan. A reversed-phase column and a mobile phase consisting of acetonitrile/citrate buffer made possible an isocratic separation and quantification. N,N-bis(2-hydroxyethyl) toluidine was synthesized as an internal standard structurally related to dihydroxymelphalan. A new, accurate kinetic calibration procedure enabled the /detection/ of a concn of the unstable monohydroxymelphalan. The lower limit of quantification was 30 ng/mL for melphalan and 20 ng/mL for both dihydroxymelphalan and monohydroxymelphalan with fluorescence detection. The use of this method is illustrated by some pharmacokinetic data in systemic and locoregional melphalan therapy.

A rapid and sensitive HPLC method for detection melphalan in plasma and tissue samples by employing o-phthaladehyde derivatization and fluorescent detection is described. Derivatiation with o-phthalaldehyde yielded a product whose fluorescence was greater than that of melphalan alone. After simple methanol extraction of biological samples containing melphalan, the drug was derivatized by addition of acetate buffer and methanol containing o-phthalaldehyde to the extraction. Chromatographic analysis was performed on a 10 um Partisil 10 DDS 3 column with a guard column packed with pellicular C18 material. A mobile of methyl cyanide 15 mM phosphate buffer (36:64) with a flow rate of 3 mL/min was used. In plasma and brain samples of rats treated with melphalan, concentrations of 5.16 ug/mL and 0.82 ug/g for plasma and brain, respectively were detected when calculated against standard samples. No melphalan metabolites could be quantitated in biological samples because they co-eluted with the solvent front. The coefficient of variation for plasma (1 ug/mL) was 5.9% of the mean and for tissue (brain) (100 ng/150 mg) was 5.3% of the mean.

Storage Conditions

Melphalan tablets should be stored in well-closed, light-resistant, glass containers at temp less than 40 °C, preferably between 15-30 °C.

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Renal failure occurred in 13 of 17 patients who received cyclosporine and high-dose melphalan therapy ... felt reaction resulted from drug interaction between cyclosporine and melphalan.

The effects of the vasoactive agents hydralazine, nifedipine, and verapamil on the tumor cytotoxicity of melphalan were studied in mice with experimental tumors. Treatment with hydralazine (5 mg/kg) 15 min after melphalan dosing (up to about 12 mg/kg) increased the melphalan induced delay of growth in either RIF-1 or KHT tumors by a factor of about 2.5. Similar enhancements were obtained with measurement of the surviving fraction of tumor cells in vitro following treatment in vivo with hydralazine and melphalan. Tumor cell kill was also increased when nifedipine was administered with melphalan compared to melphalan alone. These enhanced effects were seen when the vasoactive agents were given before or after melphalan. Hydralazine (5 mg/kg) induced nearly 100% radiobiological hypoxia in the tumors. Nifedipine had no effect on tumor hypoxic fraction at a dose of 10 mg/kg, although the antitumor effect of melphalan was substantially increased. A dose of 50 mg/kg nifedipine produced a large increase in tumor hypoxic fraction which persisted for several hours. Verapamil did not change the fraction of hypoxic cells in the KHT tumor and produced only slightly enhanced the antitumor effect of melphalan.

The effect of both hyperthermia and verapamil on cytotoxicity and transport of melphalan was studied in a pleiotropic drug-resistant Chinese hamster ovary cell line (CHRC5) and in the drug-sensitive parent line (AuxB1). The CHRC5 cell line was selected for resistance to colchicine but is also cross-resistant to other drugs including melphalan. Verapamil (10 uM) incr melphalan cytotoxicity in drug-resistant cells but not in drug-sensitive cells. Hyperthermia (40 to 45 degrees C) incr melphalan cytotoxicity in both cell lines ... melphalan cytotoxicity was incr further when verapamil was combined with hyperthermia (40 to 45 degrees C). The incr cytotoxicity caused by verapamil in drug-resistant cells was accompanied by alterations in membrane permeability to melphalan. The cellular uptake of melphalan after 14 min incr in the presence of verapamil (7 to 30 uM) at 37 and 42 degrees C. When verapamil (10 uM) was present, the rate of efflux of melphalan from CHRC5 cells decr by almost 40% at 37 degrees C. The rate of efflux was incr at 42 degrees C relative to 37 degrees C, but with verapamil the rate decr to that obtained at 37 degrees C in CHRC5 cells. In drug-sensitive cells, verapamil (< or = 50 uM) did not affect either uptake or efflux of melphalan. These findings suggest that verapamil could be beneficial by incr the effectiveness of melphalan in the elimination of multidrug-resistant cells the combo of hyperthermia and verapamil could be especially advantageous by incr melphalan cytotoxicity in a localized target region.

For more Interactions (Complete) data for Melphalan (15 total), please visit the HSDB record page.

Stability Shelf Life

Sensitive to light, heat, and moisture.

.../Reconstituted/ melphalan hydrocholide solution containing 5 mg of melphalan per mL is stable for up to 90 min at room temperature... The reconstituted solution should be diluted further with 0.9% sodium chloride injection to provide solution with a concentration not exceeding 0.45 mg/mL. This diluted solution is stable for 60 min at room temperature.

Bulk: A dried sample, stored at 60 °C for 15 days, showed about 10% decomposition as indicated by UV absorption and ionic chloride content. Solution: After 24 hours in water at 28 °C, approximately 80% decomposition was observed (TLC).

Dates

Souliotis VL, Dimopoulos MA, Episkopou HG, Kyrtopoulos SA, Sfikakis PP: Preferential in vivo DNA repair of melphalan-induced damage in human genes is greatly affected by the local chromatin structure. DNA Repair (Amst). 2006 Aug 13;5(8):972-85. Epub 2006 Jun 15. [PMID:16781199]

Moscow JA, Swanson CA, Cowan KH: Decreased melphalan accumulation in a human breast cancer cell line selected for resistance to melphalan. Br J Cancer. 1993 Oct;68(4):732-7. [PMID:8398701]

Povirk LF, Shuker DE: DNA damage and mutagenesis induced by nitrogen mustards. Mutat Res. 1994 Dec;318(3):205-26. doi: 10.1016/0165-1110(94)90015-9. [PMID:7527485]

Lawley PD, Phillips DH: DNA adducts from chemotherapeutic agents. Mutat Res. 1996 Aug 17;355(1-2):13-40. doi: 10.1016/0027-5107(96)00020-6. [PMID:8781575]